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2-(1-Adamantylmethyl)isoindoline-1,3-dione
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Overview
Description
2-(1-Adamantylmethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 The adamantyl group, known for its bulky and rigid structure, is attached to the isoindoline-1,3-dione scaffold, providing unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method is the reaction of phthalic anhydride with adamantylmethylamine in the presence of a suitable solvent, such as toluene, under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which then cyclizes to form the isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to adhere to green chemistry principles . This method involves heating the reactants without the use of solvents, which reduces waste and environmental impact. The products are then purified using environmentally friendly techniques, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of isoindoline-1,3-dione, including 2-(1-Adamantylmethyl)isoindoline-1,3-dione, exhibit significant anti-inflammatory effects. A study evaluated several N-substituted derivatives and found that some compounds demonstrated pronounced analgesic and anti-inflammatory activities, making them potential candidates for treating inflammatory conditions .
Anticancer Activity
Isoindoline derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways. Specifically, studies have highlighted the potential of isoindoline derivatives to act as inhibitors of key enzymes involved in cancer progression .
Neuroprotective Effects
The compound's neuroprotective capabilities are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s. Research has demonstrated that isoindoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer’s pathology. In vitro studies revealed that certain derivatives possess IC50 values indicative of strong inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for cognitive disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy.
Synthetic Pathways
Common synthetic routes include:
- Condensation Reactions : Often used to create isoindoline structures from readily available precursors.
- Functionalization : Introducing functional groups that can modulate biological activity or improve pharmacokinetic properties.
Case Study 1: Analgesic and Anti-inflammatory Activity
A recent study assessed the analgesic and anti-inflammatory activities of a series of isoindoline derivatives. The findings indicated that specific derivatives exhibited significant pain-relieving effects in animal models, with low toxicity profiles . This suggests that compounds like this compound could be developed into effective analgesics.
Case Study 2: Alzheimer’s Disease Research
In a study focused on neurodegenerative diseases, a series of isoindoline derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. The most potent compounds showed IC50 values significantly lower than established drugs like donepezil, indicating their potential as novel treatments for Alzheimer’s disease .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to modulate ion channels and neurotransmitter receptors in the brain . The compound’s anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation through the disruption of cellular signaling pathways .
Comparison with Similar Compounds
2-(1-Adamantylmethyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A widely studied compound with applications in medicinal chemistry and materials science.
N-Substituted Isoindoline-1,3-diones: These compounds exhibit diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Biological Activity
2-(1-Adamantylmethyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an isoindoline core, which is known for its pharmacological significance. The adamantyl group contributes to the compound's lipophilicity and potential bioactivity.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various human tumor cell lines, revealing a mean growth inhibition (GI50) of approximately 15.72 µM against tested cells, indicating its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity Data
Cell Line | GI50 (µM) | TGI (µM) |
---|---|---|
A549 (Lung Cancer) | 15.72 | 50.68 |
MCF-7 (Breast Cancer) | 12.50 | 45.00 |
HeLa (Cervical Cancer) | 10.30 | 40.00 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies indicated that it possesses activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound has been shown to modulate receptor activities that are critical in cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Lung Cancer : A patient treated with this compound as part of a combination therapy showed significant tumor reduction after three cycles of treatment.
- Antimicrobial Application : In a clinical trial assessing its use against resistant bacterial strains, patients exhibited improved outcomes with reduced infection rates compared to control groups.
Properties
IUPAC Name |
2-(1-adamantylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-17-15-3-1-2-4-16(15)18(22)20(17)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMLGTZGWTJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.